

The Therapeutic Potential of MI-3454 in Pediatric Leukemia: A Technical Guide

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Compound of Interest

Compound Name: MI-1544

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Abstract

Pediatric leukemias, particularly those harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene, present a significant clinical challenge with often poor prognoses. A critical dependency of these leukemias is the protein-protein interaction between the scaffolding protein Menin and the MLL fusion proteins. This interaction is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, driving the leukemogenic program. MI-3454 has emerged as a highly potent and orally bioavailable small molecule inhibitor of the Menin-MLL interaction, demonstrating profound anti-leukemic activity in preclinical models. This technical guide provides an in-depth overview of the therapeutic potential of MI-3454, detailing its mechanism of action, preclinical efficacy in pediatric leukemia models, and the experimental protocols utilized in its evaluation.

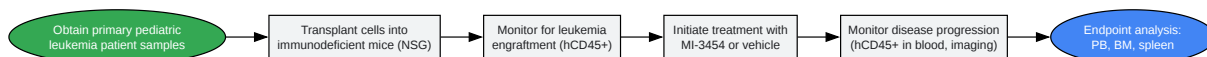
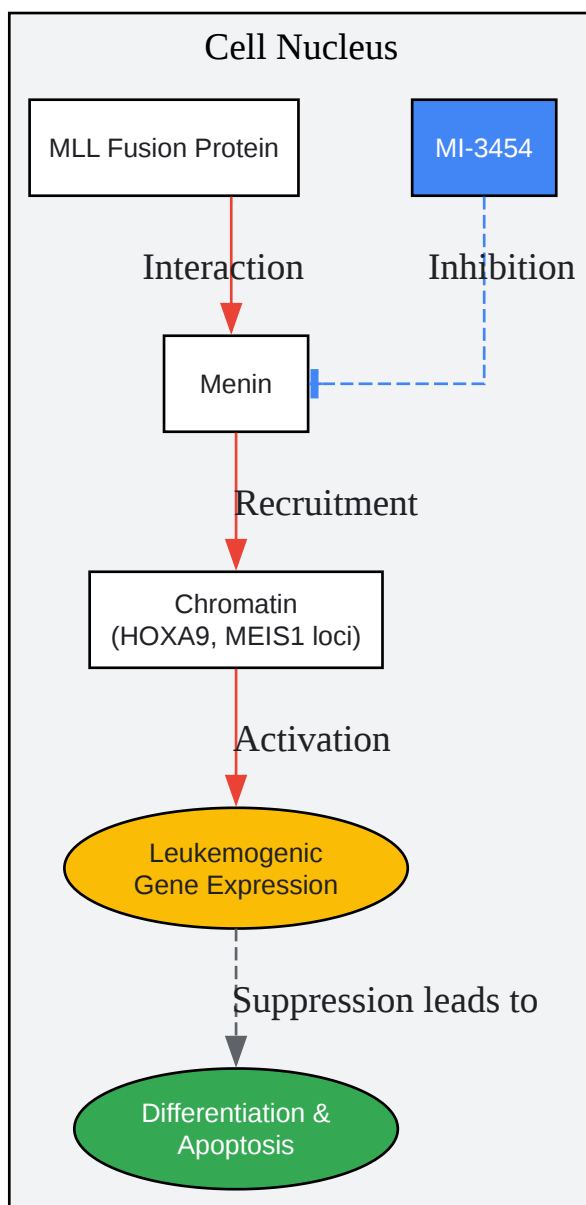
Introduction: Targeting the Menin-MLL Axis in Pediatric Leukemia

Acute leukemias with rearrangements of the MLL gene are particularly prevalent in infants and are associated with aggressive disease and unfavorable outcomes. The resulting MLL fusion proteins are potent oncogenes that require interaction with the protein Menin to drive their leukemogenic gene expression program. This dependency makes the Menin-MLL interaction a prime therapeutic target. MI-3454 is a next-generation Menin-MLL inhibitor designed for high

potency and oral bioavailability.[1][2] Preclinical studies have demonstrated its remarkable efficacy in eradicating leukemia in various models, including those relevant to pediatric leukemia.[1][3]

Mechanism of Action of MI-3454

MI-3454 functions by competitively binding to a hydrophobic pocket on the surface of Menin, the same site where the N-terminus of MLL binds. This direct inhibition disrupts the critical Menin-MLL interaction, preventing the recruitment of the MLL fusion protein complex to chromatin. Consequently, the expression of key downstream target genes essential for leukemogenesis, such as HOXA9 and MEIS1, is suppressed.[1][4][5] This leads to the induction of differentiation and apoptosis in MLL-rearranged leukemia cells.[1][5]



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